N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide
説明
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c1-19-8-2-3-10-21(19)18-34-27-30-24-13-5-4-12-23(24)26(33)31(27)15-7-14-25(32)29-17-20-9-6-11-22(28)16-20/h2-6,8-13,16H,7,14-15,17-18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADIECILDKOUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the butanamide side chain. Common synthetic routes may include:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Attachment of the Butanamide Side Chain: This step may involve the reaction of the quinazolinone intermediate with a butanoyl chloride derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the butanamide side chain.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core may play a key role in these interactions, potentially inhibiting or modulating the activity of target proteins.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Quinazolinone derivatives are widely studied for their diverse bioactivities. Below is a comparative analysis of the target compound with structurally similar analogs:
Core Structure Comparison
- Target Compound : Contains a 3,4-dihydroquinazolin-4-one core with a butanamide chain at position 3 and a sulfanyl substituent at position 2.
- Example 53 () : Features a pyrazolo[3,4-d]pyrimidin-3-yl core substituted with fluorophenyl and chromen-4-one groups. While distinct in core structure, it shares functional motifs (e.g., sulfonamide groups) that enhance solubility and target binding .
Substituent Analysis
Bioactivity and Mechanism of Action
While direct bioactivity data for the target compound are absent in the evidence, structural analogs provide insights:
- Anticancer Potential: Quinazolinones with sulfanyl groups exhibit kinase inhibitory activity (e.g., EGFR inhibitors). The 3-chlorophenyl group may enhance DNA intercalation .
- Antimicrobial Activity: Sulfanyl-substituted quinazolinones disrupt microbial membranes or enzymes, as seen in related studies .
Analytical and Computational Comparisons
Structural Elucidation Tools
- X-ray Crystallography : SHELX and ORTEP-3 () are critical for resolving the 3D structure of similar compounds, aiding in SAR studies .
- Mass Spectrometry (LCMS/MS): Molecular networking () enables rapid dereplication of quinazolinone derivatives by comparing fragmentation patterns (e.g., cosine scores >0.8 indicate structural similarity) .
Computational Modeling
- Lumping Strategies (): Compounds with shared motifs (e.g., dihydroquinazolinone cores) are grouped to predict reactivity or toxicity, streamlining drug discovery .
生物活性
Chemical Structure and Properties
The compound belongs to a class of quinazolinone derivatives, which are known for their diverse pharmacological activities. The structural formula can be analyzed for its functional groups that contribute to its biological activity:
- Chlorophenyl group : Often associated with increased lipophilicity and potential interaction with various biological targets.
- Methylphenyl sulfanyl group : May enhance the compound's ability to penetrate biological membranes and interact with proteins.
Anticancer Activity
Several studies have explored the anticancer potential of quinazolinone derivatives, including the compound . Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| N-(4-chlorophenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}quinazolinone | HeLa (cervical cancer) | 15.0 | Inhibition of cell cycle progression |
These findings suggest that the compound exhibits promising anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinazolinone derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 |
| Escherichia coli | 64 |
The results indicate that the compound possesses moderate antibacterial activity, particularly against resistant strains like MRSA.
The proposed mechanisms by which N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide exerts its biological effects include:
- Inhibition of Protein Kinases : Quinazolinones are known to inhibit various kinases involved in cell signaling pathways.
- Modulation of Apoptotic Pathways : The compound may activate caspases leading to programmed cell death.
- Interference with DNA Synthesis : Some derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases.
Q & A
Basic Research Questions
Q. How is the molecular structure of N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide elucidated in academic research?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, particularly aromatic signals (δ 7.2–8.1 ppm) and sulfur/amide linkages .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving steric interactions and hydrogen-bonding networks .
- Computational Modeling : Software (e.g., Gaussian, ORCA) predicts molecular geometry and electronic properties, aiding in docking studies .
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer :
- Reaction Conditions : Temperature (e.g., 60–80°C for amide coupling), solvent polarity (DMF for polar intermediates), and catalysts (e.g., EDCI/HOBt for carbodiimide-mediated couplings) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization removes byproducts .
- Yield Optimization : Kinetic monitoring via HPLC ensures intermediate stability .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95%) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How do researchers analyze contradictory crystallographic data during structure refinement of this compound?
- Methodological Answer :
- SHELX Validation Tools : Residual density maps and R-factor analysis resolve discrepancies in electron density .
- Twinned Data Handling : SHELXL’s TWIN/BASF commands refine structures with pseudo-merohedral twinning .
- Cross-Validation : Independent datasets or alternative space groups test model robustness .
Q. What methodological approaches are used to investigate the reaction mechanisms of sulfur-containing groups in this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium labeling at sulfanyl groups probes rate-determining steps .
- DFT Calculations : Simulate transition states for sulfoxide formation or nucleophilic substitutions .
- Trapping Intermediates : Use of TEMPO or other radical quenchers identifies transient species during oxidation .
Q. How is experimental phasing applied in resolving structural ambiguities for derivatives of this compound?
- Methodological Answer :
- SHELXC/D/E Pipelines : Heavy-atom derivatization (e.g., selenomethionine) generates initial phases for low-resolution data .
- Density Modification : RESOLVE or PARROT improves phase accuracy in high-symmetry space groups .
Q. What strategies are employed in designing pharmacological studies for this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding to quinazolinone-recognizing targets (e.g., kinases) .
- In Vitro Assays : Dose-response curves (IC₅₀) in enzyme inhibition or cell viability models validate computational predictions .
- ADMET Profiling : Microsomal stability assays and Caco-2 permeability studies assess drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
